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molecular formula C3F6 B6593677 Hexafluoropropene CAS No. 69991-67-9

Hexafluoropropene

Cat. No. B6593677
M. Wt: 150.02 g/mol
InChI Key: HCDGVLDPFQMKDK-UHFFFAOYSA-N
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Patent
US05723630

Procedure details

Using essentially the procedure of Example 1, the reactor was charged with 44.7 g hexafluoropropene, 45.9 g of 67 wt. % oleum and 41.5 g Fluorinert FC-77™. The reaction mixture was heated at 50° C. for 6 hours. The reactor was vented of excess HFP and the sultone layer (95.0 g) was separated and distilled to provide the HFP sultone (45 g, b.p. 48°-52° C., purity 93% by gc). The yield was 65% based on consumed HFP.
Quantity
44.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Fluorinert FC-77
Quantity
41.5 g
Type
reactant
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([F:7])=[C:4]([F:6])[F:5].[OH:10][S:11](O)(=[O:13])=[O:12].O=S(=O)=O>>[C:3]1([F:7])([C:2]([F:9])([F:8])[F:1])[S:11](=[O:12])(=[O:10])[O:13][C:4]1([F:6])[F:5] |f:1.2|

Inputs

Step One
Name
Quantity
44.7 g
Type
reactant
Smiles
FC(C(=C(F)F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Fluorinert FC-77
Quantity
41.5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the sultone layer (95.0 g) was separated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(C(OS1(=O)=O)(F)F)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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